S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate

Catalog No.
S13197431
CAS No.
72197-87-6
M.F
C16H35O5PS
M. Wt
370.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate

CAS Number

72197-87-6

Product Name

S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate

IUPAC Name

decan-2-yloxy-bis(2-methoxyethoxy)-sulfanylidene-λ5-phosphane

Molecular Formula

C16H35O5PS

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C16H35O5PS/c1-5-6-7-8-9-10-11-16(2)21-22(23,19-14-12-17-3)20-15-13-18-4/h16H,5-15H2,1-4H3

InChI Key

GHWRNPHQCPNPLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OP(=S)(OCCOC)OCCOC

S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate is an organophosphorus compound characterized by a phosphorus atom bonded to two methoxyethyl groups and a decyl group. Its chemical structure includes a phosphorothioate moiety, which imparts unique properties relevant to biological and chemical applications. The compound's molecular formula is C16H35O5PSC_{16}H_{35}O_5PS with a molecular weight of 370.5 g/mol. It is primarily utilized in research settings due to its potential as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

  • Oxidation: The compound can be oxidized to form phosphorothioate oxides using agents like hydrogen peroxide.
  • Reduction: It can be reduced to phosphine derivatives, commonly using lithium aluminum hydride as the reducing agent.
  • Substitution: The methoxyethyl groups may be substituted with other alkyl or aryl groups under specific conditions, typically requiring strong bases or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, peracids.
  • Reducing Agents: Lithium aluminum hydride (LiAlH4).
  • Substitution Conditions: Strong bases or nucleophiles are often necessary for effective substitution reactions.

S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate exhibits significant biological activity, particularly in the context of enzyme inhibition and interactions with nucleic acids. Research indicates that it can bind to enzymes, potentially modifying their activity by altering their structure or blocking active sites. Additionally, it has been studied for its role in enhancing the stability and binding affinity of antisense oligonucleotides to target RNA sequences, which is crucial for modulating gene expression .

The synthesis of S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate typically involves the following steps:

  • Reaction of Decyl Alcohol with Phosphorus Oxychloride: This step forms an intermediate that contains the phosphorus atom bonded to the decyl group.
  • Introduction of Methoxyethyl Groups: The intermediate is treated with 2-methoxyethanol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction.
  • Purification: The final product is purified through distillation or recrystallization to achieve high purity levels suitable for research applications.

S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate has diverse applications across several fields:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for synthesizing other organophosphorus compounds.
  • Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
  • Medicine: Explored for therapeutic applications, particularly in antisense oligonucleotide technology.
  • Industry: Utilized in producing specialty chemicals and as an additive in various industrial processes.

Studies have shown that S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate can activate innate immune responses when used in antisense oligonucleotides. This activation can lead to undesired effects; thus, understanding its interaction with proteins and nucleic acids is crucial for optimizing its therapeutic index. Modifications at specific sites within oligonucleotides containing this compound have been suggested to mitigate cytotoxicity while maintaining efficacy .

Several compounds share structural similarities with S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate. Below are some notable examples:

Compound NameStructureUnique Features
2′-O-Methyl PhosphorothioateContains a methyl group instead of decylEnhanced stability and binding affinity to RNA
Bis(2-methoxyethyl) PhosphateLacks sulfur atomOften used in similar applications but without thioester reactivity
Octadecyl O,O-bis(2-methoxyethyl)phosphorothioateLonger alkyl chain compared to decylPotentially different solubility and biological activity profiles

S-Decyl O,O-bis(2-methoxyethyl)phosphorothioate stands out due to its specific decyl chain length and phosphorothioate structure, which influence its reactivity and biological interactions compared to these similar compounds .

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Exact Mass

370.19428238 g/mol

Monoisotopic Mass

370.19428238 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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